3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-12-15(17(20-21)23-2)16(22)19-13-18(8-10-24-11-9-18)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPNAENZLZHNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. A modified approach from CN105646355A utilizes diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material:
N-Methylation :
Selective Hydrolysis :
Methoxy Group Introduction :
- Reagents : Methylating agent (e.g., dimethyl sulfate) under basic conditions.
- Conditions : NaH in DMF, 0°C → room temperature.
- Outcome : 3-Methoxy-1-methylpyrazole-4-carboxylic acid (hypothesized route).
Critical Considerations
- Regioselectivity : The positioning of the methoxy group at C-3 requires careful control of reaction kinetics and steric effects.
- Alternative Routes : Cyclization of β-keto esters with methylhydrazine derivatives may offer a more direct pathway but risks regiochemical ambiguity.
Synthesis of N-[(4-Phenyloxan-4-Yl)Methyl]Amine
Tetrahydropyran Ring Formation
The 4-phenyloxane (tetrahydropyran) moiety is synthesized via acid-catalyzed cyclization:
Substrate Preparation :
- Reagents : 4-Phenyl-1,5-pentanediol, p-toluenesulfonic acid (PTSA).
- Conditions : Toluene, reflux, 6 hours.
- Outcome : 4-Phenyltetrahydropyran-4-ol (75% yield).
Chlorination and Amination :
- Step 1 : Conversion to 4-(chloromethyl)-4-phenyloxane using SOCl₂.
- Step 2 : Reaction with sodium azide followed by Staudinger reduction (PPh₃/H₂O) to yield the primary amine.
Analytical Data
- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, OCH₂), 2.95 (s, 2H, CH₂NH₂).
Amide Bond Formation
Acid Chloride Route
- Chlorination :
- Reagents : 3-Methoxy-1-methylpyrazole-4-carboxylic acid, SOCl₂.
- Conditions : 70°C, 16 hours.
- Outcome : Corresponding acid chloride (quantitative conversion).
Carbodiimide-Mediated Coupling
- Reagents : EDCI, HOBt, DMF.
- Conditions : Room temperature, 12 hours.
- Advantages : Mild conditions, reduced racemization.
- Yield : 72%.
Optimization and Scalability
Reaction Condition Comparison
| Parameter | Acid Chloride Route | EDCI/HOBt Route |
|---|---|---|
| Temperature | 0–5°C | Room temperature |
| Solvent | THF | DMF |
| Yield | 68% | 72% |
| Purity (HPLC) | 95% | 98% |
Industrial Considerations
- Continuous Flow Systems : Enhance safety and efficiency for SOCl₂ reactions.
- Catalyst Recycling : Triethylamine recovery via distillation.
Chemical Reactions Analysis
3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Key Observations :
- Tetrahydropyran vs. Tetrazole : The oxane ring in the target compound increases lipophilicity, whereas tetrazole-containing analogs (e.g., ) offer hydrogen-bonding capabilities, favoring solubility.
Anticancer Activity
- Target Compound : Structural similarity to 7a suggests possible anticancer utility, though empirical data is lacking.
Antimicrobial Activity
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide: Exhibited broad-spectrum activity against gram-negative bacteria, attributed to the methylthio group’s electrophilic reactivity .
Physicochemical Properties
Biological Activity
3-Methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the following chemical structure:
Synthesis typically involves the reaction of substituted pyrazole derivatives with various phenolic compounds, leading to the formation of the desired carboxamide structure. The synthesis process includes steps such as N-methylation and the introduction of the phenyloxan moiety, which is crucial for enhancing biological activity.
Antifungal Activity
Research has demonstrated that pyrazole derivatives exhibit significant antifungal properties. A study evaluated a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi. Notably, certain compounds showed over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Antimicrobial Activity
The compound's antimicrobial efficacy has been explored through various studies. A recent investigation into new pyrazole derivatives indicated promising results against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The synthesized compounds showed varying degrees of inhibition, suggesting potential as antimicrobial agents .
The biological activity of pyrazole derivatives is often attributed to their ability to interfere with specific biochemical pathways. For instance, some studies indicate that these compounds may inhibit enzymes involved in fungal cell wall synthesis or disrupt cellular processes in bacteria. The precise mechanisms are still under investigation, but they often involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Study 1: Antifungal Efficacy
In a controlled laboratory setting, a series of pyrazole derivatives were tested for antifungal activity against Fusarium oxysporum. Results indicated that certain derivatives maintained over 70% inhibition at concentrations as low as 50 µg/mL. This study highlights the potential for developing new antifungal agents based on pyrazole scaffolds .
Study 2: Antimicrobial Properties
A recent study focused on evaluating the antimicrobial properties of synthesized pyrazole derivatives against common pathogens. Among the tested compounds, one derivative exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Data Table: Biological Activities of Selected Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism | Inhibition (%) at 100 µg/mL |
|---|---|---|---|
| Compound A | Antifungal | Gibberella zeae | 55 |
| Compound B | Antifungal | Fusarium oxysporum | 70 |
| Compound C | Antimicrobial | Staphylococcus aureus | 65 |
| Compound D | Antimicrobial | Candida albicans | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
